![molecular formula C22H23N3O B2722212 N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-06-9](/img/structure/B2722212.png)

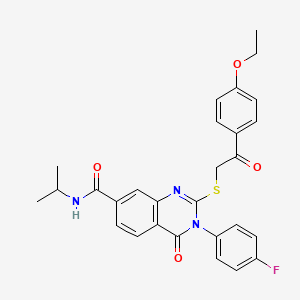

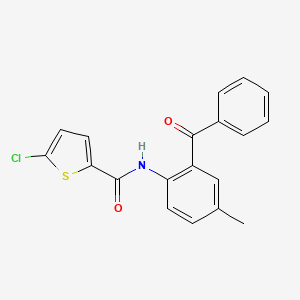

N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, also known as DPP, is a novel compound with potential applications in scientific research. It is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields.

Scientific Research Applications

Acetylcholinesterase Enzyme Inhibitor Activity

Pyrazinamide derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) and butylcholinesterase (BuChE) inhibitor activities. These activities are crucial for the development of treatments for diseases like Alzheimer's. The study by Elumalai et al. (2014) on novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines found that these compounds exhibit varying degrees of AChE and BuChE inhibitory activities, with some showing significant potency (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).

Synthetic Pathways and Chemical Transformations

Research on pyrazine derivatives also includes studies on their synthesis and chemical transformation, which are fundamental in the development of new pharmaceuticals and materials. For instance, Rostovskii et al. (2017) demonstrated the switchable synthesis of pyrroles and pyrazines via a Rh(II)-catalyzed reaction, showcasing the versatility of pyrazine derivatives in chemical synthesis (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds like pyrazines play a significant role in pharmaceuticals and agrochemicals due to their biological activities. Higasio and Shoji (2001) discussed the importance of these compounds, including pyrazines, in various applications ranging from herbicides and insecticides to pharmaceuticals and adhesives (Higasio & Shoji, 2001).

Cytotoxicity of Pyrazine Derivatives

The study of the cytotoxic effects of pyrazine derivatives is crucial for drug development, especially in cancer research. Hassan, Hafez, and Osman (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the search for novel anticancer agents (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name |

N,1-bis(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-16-5-9-18(10-6-16)21-20-4-3-13-24(20)14-15-25(21)22(26)23-19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYOBQEWUWQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine](/img/structure/B2722130.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)

![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)

![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)